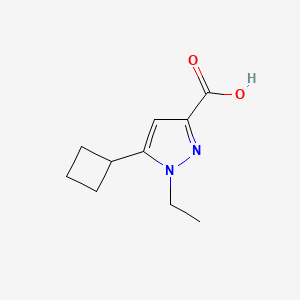
Bis(4-(trimethylsilyl)phenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(trimethylsilyl)phenyl)amine is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a phenyl ring, which is further bonded to an amine group. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(trimethylsilyl)phenyl)amine typically involves the reaction of 4-bromoaniline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the trimethylsilyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-(trimethylsilyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bases such as sodium hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, and various substituted phenylamines .
Applications De Recherche Scientifique
Bis(4-(trimethylsilyl)phenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis(4-(trimethylsilyl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups can act as steric protectors, preventing unwanted side reactions and enhancing the selectivity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-(trimethylsilyl)phenyl)diselenide
- Bis(4-(trimethylsilyl)phenyl)disulfide
- Bis(trimethylsilyl)amine
Uniqueness
Bis(4-(trimethylsilyl)phenyl)amine is unique due to its specific combination of trimethylsilyl groups and an amine group, which confer distinct chemical properties and reactivity patterns. Compared to similar compounds, it offers enhanced stability and selectivity in various chemical reactions .
Propriétés
Numéro CAS |
915406-65-4 |
|---|---|
Formule moléculaire |
C18H27NSi2 |
Poids moléculaire |
313.6 g/mol |
Nom IUPAC |
4-trimethylsilyl-N-(4-trimethylsilylphenyl)aniline |
InChI |
InChI=1S/C18H27NSi2/c1-20(2,3)17-11-7-15(8-12-17)19-16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,1-6H3 |
Clé InChI |
BZOLXEXMZKSFBL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)
![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)










![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)
![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
